N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
N1-(2-Chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound featuring a bis-amide (oxalamide) core flanked by two distinct aromatic and heterocyclic substituents. The 2-chlorophenyl group at the N1 position contributes lipophilicity, while the N2 side chain incorporates a 4-(dimethylamino)phenyl group and a 4-methylpiperazine moiety. The oxalamide linker, a diamide derivative of oxalic acid, provides rigidity and hydrogen-bonding capacity, which may enhance target binding specificity compared to simpler amides .
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN5O2/c1-27(2)18-10-8-17(9-11-18)21(29-14-12-28(3)13-15-29)16-25-22(30)23(31)26-20-7-5-4-6-19(20)24/h4-11,21H,12-16H2,1-3H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAIRKSRPKIYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
W-15 and W-18 (Piperidinyl Sulfonamide Derivatives)
W-15 and W-18 are sulfonamide-based analogs with 2-phenylethyl-2-piperidinyl scaffolds (Fig. 1 in ). Key differences include:
- Core Structure: W-15/W-18 use sulfonamide linkers, whereas the target compound employs an oxalamide.
- Heterocyclic Moieties : The target compound’s 4-methylpiperazine (a six-membered ring with two nitrogen atoms) differs from W-15/W-18’s piperidine (one nitrogen). Piperazines are more basic and may engage in stronger ionic interactions, altering receptor selectivity .
- Substituents: The 4-(dimethylamino)phenyl group in the target compound introduces electron-donating effects, which could modulate binding to serotonin or adrenergic receptors, unlike the nitro or chloro groups in W-15/W-18 .
Fentanyl (4-Piperidinyl Opioid)
Fentanyl shares a phenylethyl-piperidinyl backbone but differs critically:
- Piperidine Position: Fentanyl’s 4-piperidinyl group is essential for µ-opioid receptor agonism. The target compound’s 4-methylpiperazine may redirect activity toward non-opioid targets (e.g., kinases or neurotransmitter transporters) due to altered steric and electronic profiles .
N-Substituted 2-Arylacetamides
Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () highlight:
- Amide vs. Oxalamide : Simple acetamides exhibit planar amide groups that form hydrogen-bonded dimers (e.g., R22(10) motifs in ). The oxalamide’s dual amide bonds may enable more extensive intermolecular interactions, improving crystallinity but reducing solubility .
- Aromatic Substitution : The 2-chlorophenyl group in the target compound likely enhances lipophilicity compared to dichlorophenyl or bromophenyl groups in acetamide derivatives, impacting membrane permeability .
PROTACs and Piperazine-Containing Compounds
Though functionally distinct, PROTACs like AP-PROTAC-2 () share structural motifs:
- Piperazine Utility : The 4-methylpiperazine in the target compound could act as a solubilizing group or a pharmacophore, similar to its role in PROTACs for enhancing protein degradation efficiency .
- Amide Linkers: PROTACs often use succinimide or maleimide linkers for covalent binding, whereas the oxalamide in the target compound is non-covalent, suggesting reversible target engagement .
Research Implications
- Pharmacokinetics : The oxalamide linker and 4-methylpiperazine may confer metabolic stability via resistance to esterase cleavage, but poor solubility could limit oral bioavailability .
- Target Engagement: The dimethylamino group on the phenyl ring could enhance binding to aminergic receptors (e.g., serotonin receptors), distinguishing it from W-15/W-18’s nitro/chloro groups .
- Crystallography : Unlike the acetamides in , which form R22(10) dimers, the target compound’s oxalamide might adopt unique packing motifs, influencing formulation strategies .
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